3-[Cycloheptyl(methyl)amino]propanoic acid;hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 3-[Cycloheptyl(methyl)amino]propanoic acid;hydrochloride involves several steps. One common synthetic route includes the reaction of cycloheptylamine with methyl acrylate to form an intermediate, which is then hydrolyzed to yield the desired product . Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-[Cycloheptyl(methyl)amino]propanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[Cycloheptyl(methyl)amino]propanoic acid;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its effects on biological systems, particularly its interaction with GABA receptors.
Medicine: As gabapentin, it is used to treat epilepsy, neuropathic pain, and other neurological disorders.
Mechanism of Action
The mechanism of action of 3-[Cycloheptyl(methyl)amino]propanoic acid;hydrochloride involves its interaction with GABA receptors in the brain. It binds to the alpha-2-delta subunit of voltage-gated calcium channels, reducing the release of excitatory neurotransmitters and thereby exerting its anticonvulsant and analgesic effects. This interaction modulates neuronal excitability and provides therapeutic benefits in various neurological conditions.
Comparison with Similar Compounds
3-[Cycloheptyl(methyl)amino]propanoic acid;hydrochloride is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include:
Pregabalin: Another GABA analog used for similar medical conditions but with different pharmacokinetic properties.
Vigabatrin: An anticonvulsant that inhibits GABA transaminase, increasing GABA levels in the brain.
Tiagabine: A GABA reuptake inhibitor that increases GABA availability in the synaptic cleft.
These compounds share some similarities in their therapeutic applications but differ in their molecular targets and mechanisms of action.
Properties
IUPAC Name |
3-[cycloheptyl(methyl)amino]propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.ClH/c1-12(9-8-11(13)14)10-6-4-2-3-5-7-10;/h10H,2-9H2,1H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAEOYGBPKLPGOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)C1CCCCCC1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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